molecular formula C8H9BrN2O B2536955 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1869739-39-8

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B2536955
CAS No.: 1869739-39-8
M. Wt: 229.077
InChI Key: JPXNXMHACMHYOZ-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes. The process typically includes the following steps :

    Cross-coupling Reaction: Pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.

    Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions for optimal yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as tributyltin hydride (Bu₃SnH) are commonly used.

Major Products Formed

    Substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized forms of the compound.

    Reduction: Reduced derivatives with altered functional groups.

Scientific Research Applications

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial, antiviral, and antifungal properties.

    Medicine: Investigated for potential therapeutic applications, including antitumor and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological properties compared to other pyrrolopyrazine derivatives.

Properties

IUPAC Name

7-bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-10-8(12)7-2-6(9)4-11(5)7/h2,4-5H,3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNXMHACMHYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=CC(=CN12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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